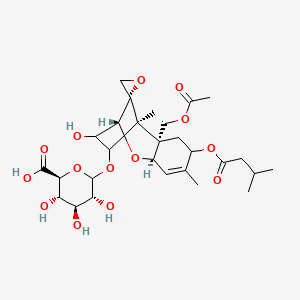

HT-2 Toxin 4-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HT-2 Toxin 4-Glucuronide is a metabolite of HT-2 toxin, which is a type A trichothecene mycotoxin produced by Fusarium species. This compound is formed through the glucuronidation process, where a glucuronic acid moiety is attached to the HT-2 toxin. This compound is considered a significant biomarker for human exposure to HT-2 toxin and is often detected in urine samples .

準備方法

Synthetic Routes and Reaction Conditions: HT-2 Toxin 4-Glucuronide can be synthesized through enzymatic glucuronidation. This process involves the use of liver microsomes from various species, including rats, mice, pigs, and humans. The enzymatic reaction typically requires the presence of uridine diphosphate glucuronic acid as a co-substrate .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar enzymatic processes on a larger scale. The use of bioreactors and optimized reaction conditions would be essential for efficient production.

化学反応の分析

Types of Reactions: HT-2 Toxin 4-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur during food processing or gastrointestinal passage, leading to the release of the parent HT-2 toxin .

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions can facilitate the hydrolysis of this compound.

Conjugation: Enzymatic glucuronidation using uridine diphosphate glucuronic acid and liver microsomes.

Major Products:

Hydrolysis: HT-2 toxin

Conjugation: this compound

科学的研究の応用

Toxicological Studies

HT-2 toxin 4-glucuronide is pivotal in toxicological research, particularly in assessing the safety of food products.

- Toxicity Assessment : Research indicates that glucuronides like this compound are less toxic than their parent compounds. Studies have shown that while T-2 toxins exhibit significant hematotoxicity and immunotoxicity, their glucuronidated forms demonstrate reduced toxicity levels .

- Metabolism Studies : Investigations into the metabolic pathways of HT-2 toxin reveal that glucuronidation occurs primarily in the liver, leading to the formation of various metabolites including this compound. The efficiency of this process can vary across species, which is crucial for understanding species-specific toxicity profiles .

Food Safety Applications

The presence of HT-2 toxin and its metabolites in food products necessitates rigorous safety assessments.

- Detection Methods : Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to detect and quantify this compound in food samples. These methods provide reliable data for regulatory compliance and risk assessment .

- Regulatory Framework : Various food safety authorities have established guidelines concerning permissible levels of HT-2 toxins in food products. The European Food Safety Authority (EFSA) has set a tolerable daily intake (TDI) based on observed toxic effects, emphasizing the importance of monitoring glucuronide levels to ensure consumer safety .

Biochemical Research

This compound serves as a model compound in biochemical studies related to drug metabolism.

- Phase II Metabolism : As a phase II metabolite, this compound exemplifies the body's detoxification mechanisms. Understanding its formation helps elucidate broader metabolic pathways involving glucuronidation, which is critical for drug development and toxicology .

- Animal Studies : In vivo studies using animal models have demonstrated the conversion rates of T-2 to HT-2 toxins and their subsequent glucuronidation. These studies are essential for predicting human responses based on animal data, thereby aiding in risk assessment processes .

Environmental Impact Studies

The environmental fate of HT-2 toxins and their metabolites is an emerging area of research.

- Biotransformation Research : Studies have shown that plants can biotransform T-2 toxins into less harmful forms, including glucuronides like this compound. This biotransformation process is vital for understanding how these toxins behave in agricultural settings and their potential accumulation in food chains .

Data Tables

Case Studies

- Toxicity Assessment in Animal Models : A study demonstrated that rats exposed to T-2 toxins showed significant hematological changes, while those treated with glucuronides exhibited milder effects, highlighting the importance of metabolic pathways in mitigating toxicity .

- Food Safety Monitoring : In a comprehensive survey of grain products, researchers utilized LC-MS/MS to detect this compound levels, confirming compliance with established safety thresholds set by food safety authorities .

- Environmental Biotransformation : Research on wheat cultivars revealed varying degrees of biotransformation of T-2 toxins into glucuronides, illustrating how different plant species can influence mycotoxin dynamics in agricultural ecosystems .

作用機序

HT-2 Toxin 4-Glucuronide exerts its effects through the release of the parent HT-2 toxin upon hydrolysis. HT-2 toxin is known to inhibit protein synthesis by binding to the ribosome, leading to cell death. It also induces oxidative stress and activates various signaling pathways, including the mitogen-activated protein kinase pathway .

類似化合物との比較

- HT-2 Toxin 3-Glucuronide

- T-2 Toxin 3-Glucuronide

- T-2 Toxin 4-Glucuronide

Comparison: HT-2 Toxin 4-Glucuronide is unique due to its specific glucuronidation at the 4-position. This structural difference can influence its stability, hydrolysis rate, and toxicity compared to other glucuronides .

This compound stands out as a crucial biomarker and research tool in the study of mycotoxin exposure and toxicity. Its unique properties and applications make it a valuable compound in toxicology and environmental science.

特性

IUPAC Name |

(2S,3S,4S,5R)-6-[(1S,2R,7R,9R,12S)-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-20(34)22(26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)21(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36)/t14?,15-,17+,18+,19-,20?,21+,22?,23-,25?,26-,27-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADOMOZSAYAVLW-BWMMPYHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1OC(=O)CC(C)C)([C@]3(C(C([C@H]([C@@]34CO4)O2)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。